molecular formula C6H8N2O3 B12863095 3-Amino-3-(oxazol-4-yl)propanoic acid

3-Amino-3-(oxazol-4-yl)propanoic acid

Katalognummer: B12863095
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: BTKYIINIKFHKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(oxazol-4-yl)propanoic acid: is a heterocyclic compound that features an oxazole ring fused with an amino acid structure The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-(hydroxyimino)acetic acid with a suitable aldehyde can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the amino acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the amino acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the amino acid group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while reduction can yield various amino alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amino acid moiety can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and effectiveness.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
  • 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propanoic acid

Uniqueness

3-Amino-3-(oxazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H8N2O3

Molekulargewicht

156.14 g/mol

IUPAC-Name

3-amino-3-(1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10)

InChI-Schlüssel

BTKYIINIKFHKJM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CO1)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.